molecular formula C9H8ClN3O2 B14521232 2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride CAS No. 62491-87-6

2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride

Cat. No.: B14521232
CAS No.: 62491-87-6
M. Wt: 225.63 g/mol
InChI Key: QFGNQPSQIYBGIC-UHFFFAOYSA-N
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Description

2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, a pyridine ring, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride typically involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by chlorination. One common method involves the acylation of 2-aminopyridine with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce imidazolidine-2,4-diones.

Scientific Research Applications

2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The imidazolidine ring can also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(pyridin-2-yl)imidazolidine-1-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

62491-87-6

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

2-oxo-3-pyridin-2-ylimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C9H8ClN3O2/c10-8(14)13-6-5-12(9(13)15)7-3-1-2-4-11-7/h1-4H,5-6H2

InChI Key

QFGNQPSQIYBGIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC=N2)C(=O)Cl

Origin of Product

United States

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